![molecular formula C19H12Cl2N2OS B2721584 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 868230-88-0](/img/structure/B2721584.png)
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[4,5-b]pyridines are a class of compounds that incorporate a biologically relevant heterocyclic scaffold . They are known for their broad spectrum of pharmacological activities, including antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .
Synthesis Analysis
The synthesis of similar compounds, such as thiazolo[4,5-b]pyridines, often involves the combination of two potentially bioactive heterocyclic moieties (thiazole and pyridine) into a single matrix . This results in a fused core scaffold with multiple reactive sites, which allows for wide-range modifications leading to a series of novel polyfunctional analogs .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a bicyclic scaffold constructed from thiazole or thiazolidine derivatives followed by pyridine annulation .Chemical Reactions Analysis
The interaction of 2-substituted thiazol-4-ylamines with 3-(2,2-dichloroacetyl)-4H-chromen-4-one has been reported to result in the formation of 2-substituted 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones . The reaction is accomplished through the conjugate addition of the carbon atom of the thiazol-4-ylamine to carbon C-2 of the chromone, followed by ring cleavage and recyclization .Aplicaciones Científicas De Investigación
Environmental Contaminants and Toxicology
Polychlorinated Naphthalenes (PCNs) , which share structural similarities with part of the compound , are recognized for their environmental persistence and toxicological effects, similar to those of dioxins. PCNs have been studied for their presence in aquatic species and human exposure through dietary intake, indicating a need for further research on their dietary intake and potential human health effects due to their toxicological similarities with other well-known environmental contaminants like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) (Domingo, 2004).
Pharmacodynamics and Toxicity
Paracetamol (acetaminophen) , another compound sharing a functional group (acetamide) with the compound of interest, is widely used for pain and fever treatment. Its pharmacodynamics are not fully understood, but it has multiple mechanisms of action, primarily in the central nervous system. Despite its safety profile, certain clinical conditions and concomitant drug use can increase the risk of toxicity. The main mediator of toxicity is N-acetyl-p-benzoquinone imine (NAPQI), a by-product of metabolism, which can bind to proteins in the liver, leading to toxicity (Marzuillo, Guarino, & Barbi, 2014).
Mechanisms of Action in Medicinal Chemistry
The naphthalimide framework , similar to the naphthalene part of the compound , is noted for its extensive potentiality in medicinal applications due to its large conjugated planar structure. This allows naphthalimide derivatives to interact with biological cations, anions, and macromolecules, exhibiting potential as anticancer agents, fluorescent probes, and diagnostic agents. Some naphthalimide derivatives have entered clinical trials, demonstrating the expanding scope of naphthalene-based compounds in medicinal applications (Gong et al., 2016).
Direcciones Futuras
The future directions for research on similar compounds involve further optimization of the medical formula to increase the time of preventing hypothermic ischemia . This could be a milestone for the further medicinal chemistry project with the goal of developing a new generation of perfusion and flushing compositions for increasing the duration of open heart surgery .
Propiedades
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c20-14-8-9-15-18(17(14)21)23-19(25-15)22-16(24)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIUXFXQBUXWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2721502.png)
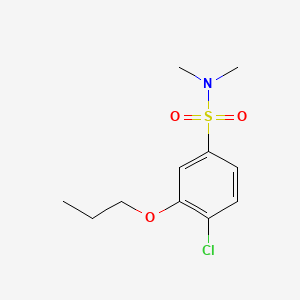
![N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2721504.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride](/img/structure/B2721505.png)
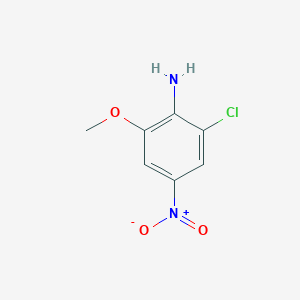
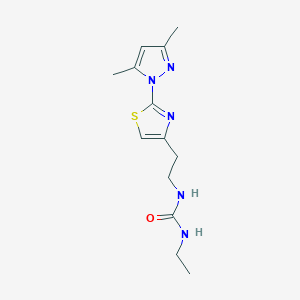
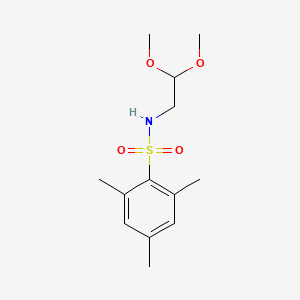
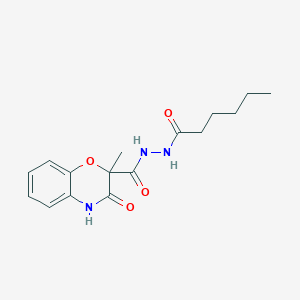
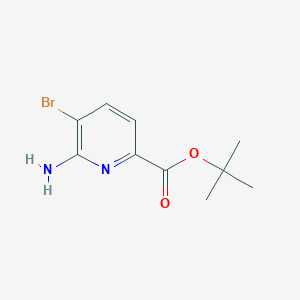
![2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2721517.png)
![3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B2721518.png)
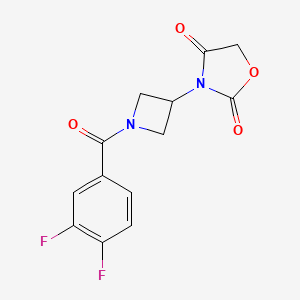
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2721521.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2721522.png)